REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[N+:10]([O-])=O>CCO.[Pd]>[NH2:10][C:3]1[CH:4]=[C:5]([CH2:6][OH:7])[CH:8]=[CH:9][C:2]=1[F:1]
|
Name
|
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(CO)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
317 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was sealed with a septum
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
a H2 filled balloon was introduced via syringe
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrates concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a oil which
|
Type
|
CUSTOM
|
Details
|
upon scratching crystallised
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |